methanone CAS No. 338959-89-0](/img/structure/B2658134.png)
[3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinyl](4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone” is a chemical compound with the molecular formula C19H18ClF3N2O . Its average mass is 382.807 Da and its monoisotopic mass is 382.105988 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Aplicaciones Científicas De Investigación
Isomorphism and Structural Analysis
Research on structurally related compounds has revealed insights into isomorphism and the chlorine-methyl exchange rule. For instance, the study of isomorphous structures related to the compound demonstrates the complexity and potential for disorder in molecular structures, which can impact the detection of isomorphism in data-mining procedures (V. Rajni Swamy et al., 2013).
Biotransformation and Chiral Synthesis
In the context of biotransformation, research has shown the potential for using microbial cells for the stereoselective reduction of structurally similar compounds, highlighting a pathway for the production of chiral intermediates in pharmaceutical synthesis (Y. Ni, Jieyu Zhou, Zhi-hao Sun, 2012).
Microwave-Assisted Synthesis and Biological Evaluation
The microwave-assisted synthesis of derivatives has been explored, demonstrating an efficient and environmentally friendly approach to obtaining compounds with potential anti-inflammatory and antibacterial properties. This underscores the utility of such methods in rapidly producing derivatives for biological evaluation (P. Ravula et al., 2016).
Molecular Docking and Antimicrobial Activity
Studies have also investigated the molecular structure, spectroscopic properties, and quantum chemical aspects of derivatives, alongside molecular docking and antimicrobial activity assessments. These efforts aim to understand the interaction mechanisms of these compounds with biological targets and their potential efficacy against microbial pathogens (C. Sivakumar et al., 2021).
Luminescence and Optical Properties
Research into the luminescence switching and optical properties of related donor-acceptor molecules provides insights into the potential applications of these compounds in materials science, particularly for developing organic light-emitting diodes (OLEDs) and sensors (Yating Wen et al., 2021).
These studies represent a fraction of the broad spectrum of research focused on understanding and utilizing the unique properties of "3-(1-Azepanyl)-5-(trifluoromethyl)-2-pyridinylmethanone" and its analogs in scientific research. The versatility in applications, from synthesis methodologies to biological activities, underscores the compound's relevance in advancing scientific knowledge and technological development.
Propiedades
IUPAC Name |
[3-(azepan-1-yl)-5-(trifluoromethyl)pyridin-2-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O/c20-15-7-5-13(6-8-15)18(26)17-16(25-9-3-1-2-4-10-25)11-14(12-24-17)19(21,22)23/h5-8,11-12H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMIOCNCIQOTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2658052.png)
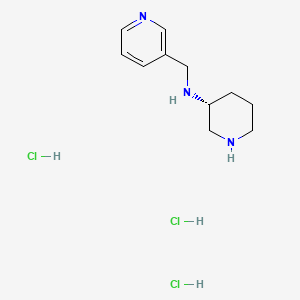
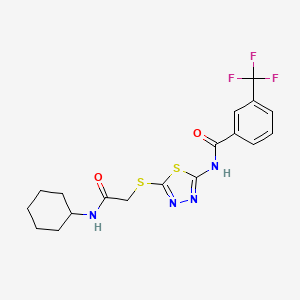
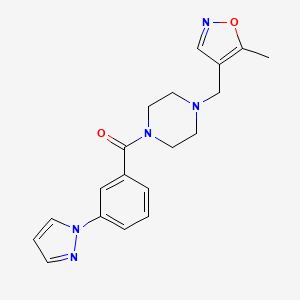
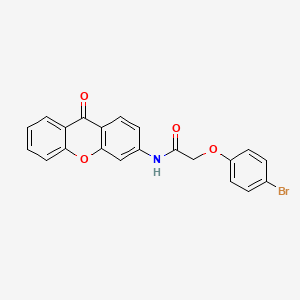
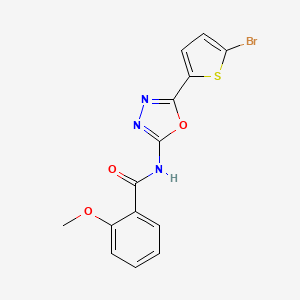
![2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B2658061.png)
![N-Pyrazolo[1,5-a]pyridin-3-ylprop-2-enamide](/img/structure/B2658062.png)
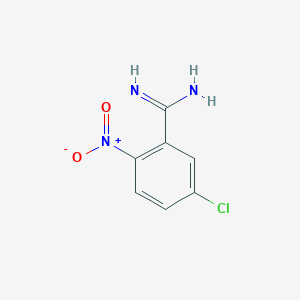
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2658066.png)



![(E)-3-(furan-2-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2658074.png)